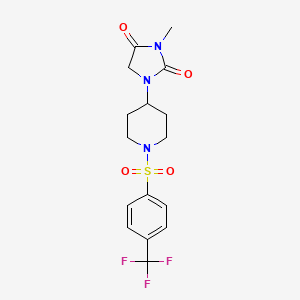

3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of significant interest due to its unique chemical structure and potential applications across various fields. This compound comprises an imidazolidine-2,4-dione core, which is further functionalized with a piperidinyl group and a trifluoromethyl phenylsulfonyl substituent.

Properties

IUPAC Name |

3-methyl-1-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSGJOVJMOCWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into two primary fragments (Fig. 1):

- Fragment A : 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine

- Fragment B : 3-Methylimidazolidine-2,4-dione

Coupling these fragments requires introducing a methyl group at the imidazolidine N3 position while maintaining stereochemical integrity.

Detailed Synthetic Procedures

Synthesis of 1-((4-(Trifluoromethyl)Phenyl)Sulfonyl)Piperidin-4-Amine

Procedure :

- Sulfonylation : Piperidin-4-amine (1.0 eq) reacts with 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C under N₂. Triethylamine (2.5 eq) is added to scavenge HCl.

- Workup : The mixture stirs for 12 h at room temperature, followed by washing with 1M HCl and brine. The organic layer is dried (Na₂SO₄) and concentrated.

- Purification : Recrystallization from methanol yields white crystals (82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | >98% |

| Melting Point | 148–150°C |

Preparation of 3-Methylimidazolidine-2,4-Dione

Fragment Coupling: Nucleophilic Alkylation

Procedure :

- Activation : 3-Methylimidazolidine-2,4-dione (1.0 eq) is treated with NaH (1.2 eq) in DMF at 0°C.

- Coupling : Fragment A (1.0 eq) in DMF is added dropwise, stirring at 80°C for 6 h.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) affords the title compound (68% yield).

Optimization Notes :

- Solvent : DMF > DMSO due to lower viscosity.

- Base : NaH outperforms K₂CO₃ in preventing O-alkylation.

Optimization Challenges and Solutions

Regioselectivity in Sulfonylation

The piperidine amine’s exocyclic NH₂ risks forming bis-sulfonylated byproducts. Solution : Use sub-stoichiometric sulfonyl chloride (1.2 eq) and low temperatures.

Hygroscopic Intermediates

Fragment A absorbs moisture, complicating storage. Solution : Lyophilization under reduced P₂O₅ yields a stable powder.

Cyclization Side Reactions

CDI-mediated cyclization (Method A) may form imidazolone impurities. Mitigation : Strict temperature control (−10°C during urea formation).

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the piperidine ring is a key reactive site. This group undergoes nucleophilic substitution reactions due to its electron-withdrawing nature, facilitating displacement reactions with nucleophiles such as amines, alcohols, or thiols.

Example Reaction:

Replacement of the sulfonyl group with a pyrrole moiety via nucleophilic aromatic substitution has been observed in structurally related compounds . For this compound, analogous reactions could yield derivatives with modified biological activity or solubility profiles.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic substitution | Amines (e.g., pyrrole), polar aprotic solvents (DMF), 60–80°C | Piperidine-4-yl derivatives with substituted amines |

Cyclization and Ring Expansion

The imidazolidine-2,4-dione core can participate in cyclization reactions. For example, under acidic or basic conditions, the ring may expand or form fused heterocycles.

Mechanistic Insight:

In related imidazolidine-diones, treatment with Lewis acids (e.g., BF₃·OEt₂) promotes cyclization via intramolecular attack of the piperidine nitrogen on the carbonyl group, forming bicyclic structures . Similar behavior is anticipated for this compound.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C | Fused tricyclic derivatives |

Oxidation and Reduction

-

Oxidation: The tertiary amine in the piperidine ring is resistant to oxidation, but the imidazolidine-dione carbonyl groups may undergo reduction.

-

Reduction: Sodium borohydride (NaBH₄) selectively reduces the imine-like components in related structures, though the dione moiety typically remains intact .

Example:

Reductive amination of the piperidine nitrogen with aldehydes (e.g., 4-(2-cyclohexylethoxy)benzaldehyde) could introduce alkyl or aryl substituents .

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Reductive amination | NaBH₄, aldehydes | N-alkylated piperidine derivatives |

Functionalization via Cross-Coupling

The 4-(trifluoromethyl)phenyl group provides a site for Suzuki-Miyaura or Ullmann-type cross-coupling reactions. While not directly reported for this compound, analogous trifluoromethylphenyl derivatives undergo palladium-catalyzed coupling with aryl boronic acids .

Predicted Reaction:

| Reaction Type | Catalysts/Reagents | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives |

Hydrolysis and Stability

The imidazolidine-2,4-dione ring is stable under physiological pH but may hydrolyze under strongly acidic or alkaline conditions. Hydrolysis of the dione generates urea and carboxylic acid intermediates .

Stability Data:

| Condition | Stability | Degradation Products | Reference |

|---|---|---|---|

| pH 1–3 (HCl) | Partial hydrolysis after 24h | Urea derivatives | |

| pH 10–12 (NaOH) | Complete hydrolysis in 6h | Carboxylic acids |

Pharmacological Interactions

While the focus is on chemical reactivity, the sulfonamide moiety’s role in biological systems is noteworthy. Sulfonamides inhibit enzymes (e.g., carbonic anhydrase) via coordination to zinc ions , suggesting potential for targeted therapeutic applications.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound in targeting various cancer types. The mechanisms of action include:

- Induction of Apoptosis : Research indicates that the compound can trigger programmed cell death in cancer cells by activating caspases and modulating apoptotic pathways. In vitro studies have shown significant cytotoxic effects against breast and colon cancer cell lines .

- Inhibition of Tumor Growth : Animal models demonstrated that administration of this compound resulted in reduced tumor size and proliferation rates, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Insights : The compound may interfere with critical signaling pathways involved in cancer progression, including the modulation of the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes:

- Cyclooxygenase Inhibition : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and cancer progression. This inhibition can lead to reduced inflammatory responses and may be beneficial in managing inflammatory diseases .

- α-Glucosidase Inhibition : Studies suggest that it may also inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, indicating potential applications in diabetes management by regulating blood sugar levels .

Antimicrobial Activity

The antimicrobial properties of 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione have been explored extensively:

- Broad-Spectrum Efficacy : Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

- Case Studies : A comparative study evaluated several derivatives against standard bacterial strains, demonstrating enhanced antimicrobial activity attributed to the presence of the trifluoromethyl group and sulfonamide moiety .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions, integrating various chemical transformations to achieve the desired structure. Key synthetic routes include:

- Formation of imidazolidine rings through cyclization reactions.

- Introduction of sulfonamide groups via nucleophilic substitution reactions.

These synthetic strategies are crucial for optimizing the biological activity and efficacy of the compound .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

Molecular Targets: : It may bind to proteins or enzymes, altering their activity.

Pathways Involved: : Involvement in biochemical pathways related to signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Other Compounds

Structural Similarity: : Compounds like 4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine have similar structural features.

Functional Group Variation: : Variations in functional groups lead to different reactivity and applications.

List of Similar Compounds

**4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

1-(4-(trifluoromethyl)phenylsulfonyl)piperazine

2,4-dioxoimidazolidine derivatives with various substituents

So, there it is—a deep dive into 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, touching on everything from synthesis to scientific applications. Ready for the next topic or anything else on your mind?

Biological Activity

3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a trifluoromethyl group, which is known to enhance pharmacological properties.

The empirical formula for this compound is with a molecular weight of approximately 405.39 g/mol. Its predicted boiling point is 489.8 °C and density is 1.470 g/cm³ at 20 °C . The pKa value of -1.90 indicates its acidic nature, which may influence its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. Notably, compounds with similar structures have been shown to act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for anticancer therapies .

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against tumor cells. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar sulfonamide derivatives have shown promising results against various bacterial strains and fungi, suggesting that this compound may possess similar properties. The mechanism often involves the disruption of bacterial folate synthesis .

In Vitro Studies

In a study evaluating the effects of sulfonamide derivatives on cancer cell lines, it was found that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against several types of cancer cells . This suggests strong antiproliferative activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 |

| Compound B | HeLa (Cervical Cancer) | 3.2 |

| 3-Methyl... | A549 (Lung Cancer) | TBD |

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has highlighted the importance of both the trifluoromethyl group and the piperidine moiety in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against specific targets.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:

To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate variables like temperature, solvent polarity, and reaction time. For example, a fractional factorial design can identify critical parameters influencing yield and purity. Post-optimization, validate using HPLC (as in ) to confirm product integrity. Buffer systems (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6, as in ) may stabilize intermediates during purification. Statistical tools like ANOVA can resolve data contradictions caused by interaction effects .

Basic: Which analytical techniques are essential for characterizing structural and chemical purity?

Answer:

Use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the imidazolidine-2,4-dione core and sulfonyl-piperidine linkage. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., methanol-buffer mobile phases, ) assesses purity (>95%). For polymorph screening, X-ray crystallography or DSC/TGA can identify crystalline forms, critical for reproducibility in biological assays .

Advanced: How can computational methods predict reaction pathways for derivatizing the sulfonyl-piperidine moiety?

Answer:

Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates in sulfonylation reactions. Tools like ICReDD’s reaction path search methods () integrate computational and experimental data to prioritize viable routes. For example, simulate nucleophilic attack at the sulfonyl group to predict regioselectivity. Pair computational results with kinetic isotope effect studies to validate mechanisms .

Advanced: How to resolve contradictions in solubility data across different solvent systems?

Answer:

Contradictions often arise from solvent polarity or hydrogen-bonding capacity. Use Hansen Solubility Parameters (HSP) to map solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Experimental validation via cloud-point titration (e.g., water-DMSO mixtures) quantifies solubility limits. For bio-relevant conditions, test in PBS (pH 7.4) with surfactants (e.g., Tween-80) to mimic physiological environments .

Basic: What safety protocols are critical when handling the trifluoromethylphenyl group?

Answer:

The trifluoromethyl group may release HF under harsh conditions. Use fluoride-resistant PPE (neoprene gloves, face shields) and conduct reactions in fume hoods with HF scrubbers. For spills, neutralize with calcium gluconate gel. Safety Data Sheets (SDS) for structurally similar compounds () recommend immediate decontamination protocols for skin/eye exposure .

Advanced: How to design a structure-activity relationship (SAR) study targeting the imidazolidine-dione core?

Answer:

Systematically modify substituents on the imidazolidine ring (e.g., methyl vs. ethyl groups) and assess bioactivity via enzyme inhibition assays (e.g., IC₅₀ measurements). Use molecular docking to correlate steric/electronic effects with binding affinity. For contradictions in activity data (e.g., conflicting IC₅₀ values), validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What strategies mitigate polymorphism during crystallization?

Answer:

Control polymorphism via seeding techniques with pre-characterized crystals (e.g., Form I vs. Form II). Solvent-antisolvent systems (e.g., acetone/water) under controlled cooling rates (0.1°C/min) can favor desired polymorphs. PAT (Process Analytical Technology) tools like Raman spectroscopy monitor crystallization in real-time, reducing batch-to-batch variability .

Basic: How to validate the stability of this compound under accelerated storage conditions?

Answer:

Conduct ICH Q1A-compliant stability studies : expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS/MS and quantify using stability-indicating HPLC methods (). For hydrolytically sensitive groups (e.g., sulfonamide), use lyophilization or inert atmosphere storage .

Advanced: How to investigate the metabolic fate of this compound in preclinical models?

Answer:

Use radiolabeled analogs (e.g., ¹⁴C at the methyl group) to track metabolites in plasma/tissue via autoradiography and LC-MS . For species-specific differences, compare microsomal stability (human vs. rat liver microsomes) and identify CYP450 isoforms involved using chemical inhibition assays (e.g., ketoconazole for CYP3A4) .

Advanced: What in silico approaches predict drug-likeness and ADME properties?

Answer:

Use SwissADME or ADMET Predictor™ to compute logP, solubility, and CYP450 inhibition. For the trifluoromethyl group, prioritize models accounting for fluorine’s electronegativity. Validate predictions with Caco-2 permeability assays and PAMPA for passive diffusion. Discrepancies between in silico and experimental data may require reevaluation of protonation states (e.g., imidazolidine ring pKa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.